3-(Hydroxyamino)propylphosphonic acid
Overview
Description
3-(Hydroxyamino)propylphosphonic acid is a compound that has been explored within the context of phosphonic acid antibiotics and antimalarial agents. It is structurally related to a variety of synthetic and naturally occurring compounds that have significant antibacterial and antimalarial activities. Its synthesis and study contribute to the broader field of chemical and pharmaceutical research, particularly in developing novel therapeutic agents.
Synthesis Analysis
The synthesis of 3-(Hydroxyamino)propylphosphonic acid and its analogs involves several chemical methodologies, including the reaction of diethyl but-3-enylphosphonate for alpha-halogenated analogs with potential antimalarial activity. Another approach described the synthesis from aminomethylene-bis(phosphonic acid), highlighting the versatility and adaptability of synthetic strategies to produce this compound and its derivatives (Verbrugghen et al., 2010) (Griffiths et al., 1997).
Molecular Structure Analysis
The molecular structure of 3-(Hydroxyamino)propylphosphonic acid is characterized by the presence of a phosphonic acid functional group attached to a propyl chain that bears a hydroxyamino substituent. This structure has been established through various spectroscopic and chemical evidence, demonstrating its structural analogy with phosphate moieties, which is crucial for its bioactivity.
Chemical Reactions and Properties
3-(Hydroxyamino)propylphosphonic acid participates in a range of chemical reactions, reflecting its utility in synthesizing diverse compounds. Its chemical properties, such as reactivity with other phosphorus reagents and involvement in cyclization reactions, have been studied to develop novel compounds with potential biological applications. The compound's ability to undergo reactions leading to derivatives with varying side chains and functionalities exemplifies its chemical versatility.
Physical Properties Analysis
The physical properties of 3-(Hydroxyamino)propylphosphonic acid and its analogs, including solubility, melting point, and stability, are influenced by the phosphonic acid group and the hydroxyamino moiety. These properties are critical for the compound's applications in different chemical and biological contexts, affecting its behavior in solution and its interaction with biological molecules.
Chemical Properties Analysis
The chemical properties of 3-(Hydroxyamino)propylphosphonic acid, such as acidity, nucleophilicity of the hydroxyamino group, and the reactivity of the phosphonic acid moiety, play significant roles in its biological activity and chemical reactivity. Studies on its synthesis, reactivity, and the development of related compounds contribute to understanding its potential as a chemical building block for pharmaceuticals and other applications.
Scientific Research Applications
Chemistry and Material Science Applications
Phosphonic acids, including compounds structurally related to 3-(Hydroxyamino)propylphosphonic acid, are utilized for their bioactive properties (e.g., as drugs or pro-drugs), for bone targeting, in the design of supramolecular or hybrid materials, for surface functionalization, analytical purposes, medical imaging, or as phosphoantigens. Their structural analogy with the phosphate moiety, coordination, or supramolecular properties enable a wide range of applications in chemistry, biology, and physics (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Environmental Science Applications
In environmental science, phosphonates, including those related to 3-(Hydroxyamino)propylphosphonic acid, are explored for their potential in degrading polymer wastes such as polyurethanes, polycarbonates, and polyamides. These applications leverage the ability of phosphonates to act as effective degrading agents, introducing fire retardant properties into recovered molecules which can be repurposed for creating new materials (Mitova, Grancharov, Molero, Borreguero, Troev, & Rodríguez, 2013).
Biological Applications
In the biological realm, phosphonopeptides containing phosphonic groups, including those similar to 3-(Hydroxyamino)propylphosphonic acid, act as mimetics of natural peptides, showing promise as inhibitors of key enzymes in various pathological states. These compounds have shown interesting physiological activities with potential applications in both medicine and agriculture (Kafarski, 2020).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of organophosphonates are critical in understanding their impact on ecosystems and wastewater treatment processes. Despite their stability against biological degradation, organophosphonates, including derivatives of 3-(Hydroxyamino)propylphosphonic acid, can be removed with relatively high efficiency in wastewater treatment plants operated with chemical phosphate precipitation. These insights help address environmental problems associated with the increasing consumption of phosphonates (Rott, Steinmetz, & Metzger, 2018).
properties
IUPAC Name |
3-(hydroxyamino)propylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO4P/c5-4-2-1-3-9(6,7)8/h4-5H,1-3H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZNAZZXMBDMBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNO)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321561 | |
Record name | 3-(hydroxyamino)propylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxyamino)propylphosphonic acid | |
CAS RN |
66508-11-0 | |
Record name | NSC377717 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(hydroxyamino)propylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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